molecular formula C17H16ClNO5S B13727475 ((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline

((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline

Cat. No.: B13727475
M. Wt: 381.8 g/mol
InChI Key: CVJZWTUKGIONTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline is a chemical compound that features a proline moiety attached to a sulfonyl group, which is further connected to a phenyl ring substituted with a 2-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable phenyl halide under basic conditions to form the 2-chlorophenoxy intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonylated phenyl compound.

    Coupling with Proline: The final step involves coupling the sulfonylated phenyl compound with proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and proline moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine
  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine

Uniqueness

((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties compared to other similar compounds. The proline ring can influence the compound’s conformational flexibility and binding interactions, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C17H16ClNO5S

Molecular Weight

381.8 g/mol

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H16ClNO5S/c18-14-4-1-2-6-16(14)24-12-7-9-13(10-8-12)25(22,23)19-11-3-5-15(19)17(20)21/h1-2,4,6-10,15H,3,5,11H2,(H,20,21)

InChI Key

CVJZWTUKGIONTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.